molecular formula C20H23N5O2 B1229432 7-(4-Ethoxyphenyl)-5-(3-methoxyphenyl)-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

7-(4-Ethoxyphenyl)-5-(3-methoxyphenyl)-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No. B1229432
M. Wt: 365.4 g/mol
InChI Key: RZZCFDFNICSWCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-ethoxyphenyl)-5-(3-methoxyphenyl)-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a member of triazolopyrimidines.

Scientific Research Applications

Antimicrobial and Antifungal Applications

A study by Komykhov et al. (2017) explored the antimicrobial and antifungal activities of similar triazolopyrimidines. Their research synthesized these compounds via three-component reactions and found that they exhibited in vitro antimicrobial and antifungal properties (Komykhov et al., 2017).

Nitration and Chemical Transformations

Gazizov et al. (2020) investigated the nitration of azolo[1,5-a]pyrimidin-7-amines, leading to various nitration products and subsequent chemical transformations. These processes could be relevant for the manipulation and application of triazolopyrimidines in different chemical contexts (Gazizov et al., 2020).

Synthesis and Biological Activities

The synthesis and evaluation of biological activities, including antioxidant properties, of triazolopyrimidines were studied by Gilava et al. (2020). They utilized the Biginelli protocol for synthesis, indicating a potential avenue for creating compounds with significant biological activities (Gilava et al., 2020).

Tuberculostatic Activity

A study by Titova et al. (2019) on structural analogs of triazolopyrimidines evaluated their tuberculostatic activity. This indicates a potential application of similar compounds in combating tuberculosis (Titova et al., 2019).

PET Imaging of Cerebral Adenosine A2A Receptors

Zhou et al. (2014) synthesized a compound for mapping cerebral adenosine A2A receptors using PET imaging. This research suggests the potential use of triazolopyrimidines in neuroimaging and the study of neurological conditions (Zhou et al., 2014).

properties

Product Name

7-(4-Ethoxyphenyl)-5-(3-methoxyphenyl)-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Molecular Formula

C20H23N5O2

Molecular Weight

365.4 g/mol

IUPAC Name

7-(4-ethoxyphenyl)-5-(3-methoxyphenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

InChI

InChI=1S/C20H23N5O2/c1-3-27-15-9-7-13(8-10-15)18-12-17(14-5-4-6-16(11-14)26-2)22-20-23-19(21)24-25(18)20/h4-11,17-18H,3,12H2,1-2H3,(H3,21,22,23,24)

InChI Key

RZZCFDFNICSWCA-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2CC(NC3=NC(=NN23)N)C4=CC(=CC=C4)OC

Canonical SMILES

CCOC1=CC=C(C=C1)C2CC(NC3=NC(=NN23)N)C4=CC(=CC=C4)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(4-Ethoxyphenyl)-5-(3-methoxyphenyl)-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Reactant of Route 2
7-(4-Ethoxyphenyl)-5-(3-methoxyphenyl)-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Reactant of Route 3
7-(4-Ethoxyphenyl)-5-(3-methoxyphenyl)-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Reactant of Route 4
7-(4-Ethoxyphenyl)-5-(3-methoxyphenyl)-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Reactant of Route 5
7-(4-Ethoxyphenyl)-5-(3-methoxyphenyl)-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Reactant of Route 6
7-(4-Ethoxyphenyl)-5-(3-methoxyphenyl)-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

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